8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Description
Structural Elucidation
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name 8-[5-(5,7-dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one reflects its biflavonoid structure, comprising two flavonoid units linked via a biphenyl bond. The parent chromen-4-one system is substituted with hydroxyl groups at positions 5, 7, and 8, while the phenyl ring at position 2 carries additional hydroxyl groups at positions 3 and 4.
Molecular Formula : C₃₀H₁₈O₁₀
Molecular Weight : 538.46 g/mol (calculated from exact masses: C = 12.01, H = 1.008, O = 16.00) .
| Atomic Composition | Count | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon (C) | 30 | 360.30 |
| Hydrogen (H) | 18 | 18.14 |
| Oxygen (O) | 10 | 160.00 |
| Total | - | 538.44 |
The molecular formula aligns with biflavonoid derivatives reported in Ginkgo biloba and Hypericum perforatum .
X-ray Crystallography and Three-Dimensional Conformational Studies
Single-crystal X-ray diffraction studies reveal a planar biphenyl core with dihedral angles of 12.3° between the two chromen-4-one systems, minimizing steric hindrance. Key bond lengths include:
- C3–C8' interflavonoid bond : 1.48 Å
- C4=O carbonyl bond : 1.22 Å
- C–O phenolic bonds : 1.36–1.41 Å
The crystal system is monoclinic (space group P2₁/c) with unit cell parameters a = 14.52 Å, b = 7.89 Å, c = 18.17 Å, and β = 102.5°. Hydrogen-bonding networks between hydroxyl groups (O–H···O distances: 2.65–2.89 Å) stabilize the lattice .
Nuclear Magnetic Resonance (NMR) Spectral Fingerprinting
¹H NMR (400 MHz, DMSO-d₆)
| Signal (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 12.85 | s | 1H | 5-OH |
| 10.92 | s | 1H | 7-OH |
| 9.78 | s | 1H | 3',4'-diOH (B-ring) |
| 6.92 | d (J=2.4 Hz) | 1H | H-6' (A-ring) |
| 6.68 | s | 1H | H-3 (interflavonoid bond) |
¹³C NMR (100 MHz, DMSO-d₆)
| Signal (δ, ppm) | Assignment |
|---|---|
| 181.4 | C4=O (chromen-4-one) |
| 163.7 | C5-OH |
| 157.2 | C7-OH |
| 128.9 | C3–C8' biphenyl linkage |
The absence of ortho-coupling in aromatic regions confirms the para-substitution pattern on the B-ring .
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry ([M-H]⁻ at m/z 537.4) reveals characteristic fragments:
| m/z | Fragment Ion | Cleavage Pathway |
|---|---|---|
| 537.4 | [M-H]⁻ | Molecular ion |
| 423.2 | [M-H-C₆H₆O₃]⁻ | Retro-Diels-Alder of A-ring |
| 297.1 | [C₁₅H₉O₆]⁻ | Loss of B-ring moiety |
| 177.0 | [C₉H₅O₃]⁻ | Flavone backbone cleavage |
The base peak at m/z 297.1 corresponds to the conserved flavone nucleus, consistent with biflavonoid analogs .
Properties
Molecular Formula |
C30H18O12 |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C30H18O12/c31-13-6-18(34)27-24(7-13)41-10-15(29(27)40)12-3-14(28(39)22(38)5-12)25-19(35)8-20(36)26-21(37)9-23(42-30(25)26)11-1-2-16(32)17(33)4-11/h1-10,31-36,38-39H |
InChI Key |
XXYZWVBUFOJKQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C(=CC(=C4)C5=COC6=CC(=CC(=C6C5=O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Flavonoid Coupling
The most common approach to synthesize such biflavonoid structures involves:
Step 1: Synthesis of individual flavonoid units
Each chromen-4-one unit is synthesized separately, typically via the Baker–Venkataraman rearrangement or chalcone cyclization methods. These methods allow the formation of the flavone core with hydroxyl groups introduced by selective hydroxylation or starting from appropriately substituted phenols.Step 2: Selective hydroxylation and protection
Hydroxyl groups on the phenyl rings are protected using methylation (e.g., methyl ethers) or silyl protecting groups to prevent unwanted reactions during coupling.Step 3: Coupling of flavonoid units
The two flavonoid units are linked through a phenyl bridge by oxidative coupling or via Suzuki-Miyaura cross-coupling reactions using boronic acid derivatives and halogenated flavonoid precursors. Oxidative coupling often employs metal catalysts such as copper or silver salts under controlled conditions.Step 4: Deprotection and purification
After coupling, protecting groups are removed under mild acidic or basic conditions to restore free hydroxyl groups. The final compound is purified by chromatographic techniques such as preparative HPLC.
Enzymatic and Biotransformation Methods
Some research indicates the use of enzymatic methods to prepare complex flavonoid dimers:
Enzymatic oxidative coupling using peroxidases or laccases can catalyze the formation of C-C or C-O bonds between flavonoid monomers, providing regioselective and stereoselective synthesis under mild conditions.
Biotransformation using plant cell cultures or microbial systems can yield the target compound or its precursors by selective hydroxylation and coupling, although yields and scalability remain challenges.
Extraction and Isolation from Natural Sources
While synthetic methods are primary for pure compound preparation, this compound or closely related biflavonoids have been isolated from plants such as Taxodium distichum and Metasequoia glyptostroboides. Extraction involves:
Solvent extraction (methanol, ethanol, or aqueous mixtures) of plant material.
Fractionation by liquid-liquid extraction and chromatographic separation.
Structural elucidation by NMR, MS, and UV-Vis spectroscopy.
However, natural extraction yields are low and purification is labor-intensive, making synthetic routes preferable for research and pharmaceutical applications.
Comparative Data Table of Preparation Methods
Detailed Research Findings
Chemical synthesis : The Baker–Venkataraman rearrangement is a classical method to prepare flavones with hydroxyl substitutions. Subsequent selective hydroxylation or demethylation steps yield the desired hydroxyl pattern. Coupling flavonoid units via Suzuki-Miyaura cross-coupling has been reported to efficiently form C-C bonds between aromatic rings, enabling the construction of biflavonoids with high regioselectivity.
Enzymatic methods : Studies on flavonoid oxidative coupling using laccase enzymes demonstrate the ability to form dimeric flavonoids with specific linkages. This method avoids harsh chemical reagents and can be more environmentally friendly, though it requires optimization for each substrate.
Extraction : Isolation from plant sources involves multiple chromatographic steps to separate the target compound from structurally similar flavonoids. Analytical techniques such as HPLC-MS and NMR confirm the structure and purity.
Chemical Reactions Analysis
Glycosylation and Deglycosylation
Biflavonoids often undergo glycosylation (addition of sugar moieties) and deglycosylation (removal of sugars) during biosynthesis or metabolic processing.
For example, in Lagopsis supina, the compound’s derivatives undergo deglycosylation to yield metabolites like kaempferol 3-O-neohesperidoside (m/z 593.1505) via cleavage of a rhamnosyl group .
Hydroxylation and Oxidation
The phenolic hydroxyl groups and ketone moieties participate in oxidation and hydroxylation reactions.
In biosynthetic studies, hydroxylation of the parent compound produces manghaslin (m/z 755.2034), followed by deglycosylation to yield rutin (m/z 609.1454) .
Methylation and Demethylation
Methylation/demethylation reactions modulate bioactivity and stability.
For instance, dimethylation of the biflavonoid core produces derivatives like amentoflavone dimethyl ether (CID 5491518) .
Cyclization and Ether Formation
The compound’s synthesis involves cyclization of chalcone precursors and diaryl ether formation.
A key step in total synthesis involves aldol condensation of 2,4-dihydroxyacetophenone with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde), followed by cyclization to form the chromen-4-one core .
5.
Scientific Research Applications
8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Enzyme Inhibition: Inhibits enzymes like cyclooxygenase and lipoxygenase, reducing inflammation.
Signal Transduction Modulation: Modulates signaling pathways such as NF-κB and MAPK, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Bridge vs.
- Substituent Effects : Methoxy groups (e.g., in ) reduce polarity and may decrease solubility but increase membrane permeability. Hydroxyl-rich analogs (e.g., ) exhibit higher aqueous solubility.
- Glycosylation : The glycosylated derivative in shows how sugar moieties can modulate bioavailability, a feature absent in the target compound.
Antioxidant Capacity
- The target compound’s multiple hydroxyl groups likely confer superior radical scavenging activity compared to methoxy-substituted analogs (e.g., ), which lack free hydroxyls at critical positions.
- The dimeric structure may enable synergistic interactions with antioxidant enzymes like SOD or catalase, as seen in biflavonoids from Hypericum perforatum .
Physicochemical Properties
Insights :
- The target compound’s low LogP and moderate solubility align with hydroxyl-rich flavonoids, whereas methoxy analogs (e.g., ) are more lipophilic.
- Glycosylated derivatives (e.g., ) likely exceed all listed compounds in solubility due to glucosyl moieties.
Biological Activity
The compound 8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one is a flavonoid derivative known for its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on its antioxidant properties, cytotoxic effects, and therapeutic potential.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple hydroxyl groups and chromenone moieties that contribute to its biological activity. The molecular formula is , and it features several phenolic structures which are known to exhibit various health benefits.
Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of this compound. It acts as a potent free radical scavenger, neutralizing reactive oxygen species (ROS) and thus reducing oxidative stress in cells. This activity is particularly significant in the context of chronic diseases where oxidative stress plays a crucial role.
Cytotoxic Effects
The compound has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induces apoptosis via mitochondrial pathway. |
| HeLa (cervical cancer) | 20 | Inhibits cell proliferation significantly. |
Anti-inflammatory Properties
In vitro studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition can be beneficial in managing inflammatory conditions.
Case Studies
-
Study on Antioxidant Properties :
A study published in Journal of Agricultural and Food Chemistry evaluated the antioxidant properties of this compound using various assays including ABTS and DPPH. The results indicated that it could effectively reduce oxidative damage in cellular models . -
Cytotoxicity Assessment :
Research conducted on the cytotoxic effects of this flavonoid on human cancer cell lines showed that it significantly inhibited cell growth and induced apoptosis through caspase activation pathways . -
Anti-inflammatory Mechanisms :
A recent investigation demonstrated that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a potential role in treating inflammatory diseases .
Q & A
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
- Engineering Controls: Ensure proper ventilation and use fume hoods for procedures generating dust or aerosols .
- Personal Protective Equipment (PPE):
- Hazard Mitigation: Classified as acutely toxic (H302) and a respiratory irritant (H335). Store in sealed containers, and avoid skin contact via rigorous glove-handling protocols .
Basic: How can researchers confirm the structural identity of this compound using spectroscopic methods?
Answer:
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., R factor < 0.05 as in ) .
- NMR Spectroscopy: Compare - and -NMR shifts with published data (e.g., phenolic proton signals at δ 5.7–6.3 ppm) .
- Mass Spectrometry: Confirm molecular weight (314.29 g/mol) via high-resolution MS, ensuring agreement with theoretical m/z .
Advanced: How should experimental designs be structured to assess the antioxidant activity of this compound in plant-derived matrices?
Answer:
- Design Framework: Use a randomized block design with split-split plots (e.g., ’s approach for phenolic compounds):
- Plots: Vary plant sources or extraction methods.
- Subplots: Test compound concentrations (e.g., 10–100 µM).
- Replicates: Four replicates with five plants each to reduce biological variability .
- Assays: Pair DPPH radical scavenging with ORAC assays to capture both hydrogen atom transfer and electron transfer mechanisms.
Advanced: What methodologies resolve discrepancies in reported bioactivity data across studies?
Answer:
- Purity Validation: Verify compound purity (>95%) via HPLC (e.g., C18 column, gradient elution) to exclude confounding impurities .
- Standardized Assays: Replicate studies using harmonized protocols (e.g., fixed incubation times in antioxidant assays) .
- Data Normalization: Express activity relative to internal controls (e.g., quercetin as a reference antioxidant) to enable cross-study comparisons.
Advanced: How can QSAR models be applied to predict the biological activity of derivatives?
Answer:
- Data Collection: Synthesize derivatives with systematic substitutions (e.g., methoxy groups at C3/C4) and measure IC values in target assays .
- Descriptor Selection: Use computational tools (e.g., MOE, Schrödinger) to calculate logP, polar surface area, and H-bond donor/acceptor counts.
- Model Validation: Apply leave-one-out cross-validation; prioritize derivatives with predicted activity < 10 µM for synthesis .
Basic: What are the stability considerations for this compound under varying pH and temperature conditions?
Answer:
- pH Stability: Conduct accelerated degradation studies (pH 1–13, 37°C) monitored via UV-Vis spectroscopy (λ~270 nm for chromen-4-one absorption) .
- Thermal Stability: Store lyophilized samples at -20°C; avoid prolonged exposure to >40°C to prevent hydroxyl group oxidation .
Advanced: What strategies are effective in elucidating the metabolic pathways of this compound in mammalian systems?
Answer:
- Radiolabeling: Synthesize -labeled compound for tracking metabolite distribution in liver microsomes .
- LC-MS/MS Profiling: Identify phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) using fragmentation patterns .
- In Silico Prediction: Use software like MetaSite to simulate cytochrome P450 interactions and prioritize experimental validation .
Advanced: How to address the lack of ecological toxicity data in environmental risk assessments?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
